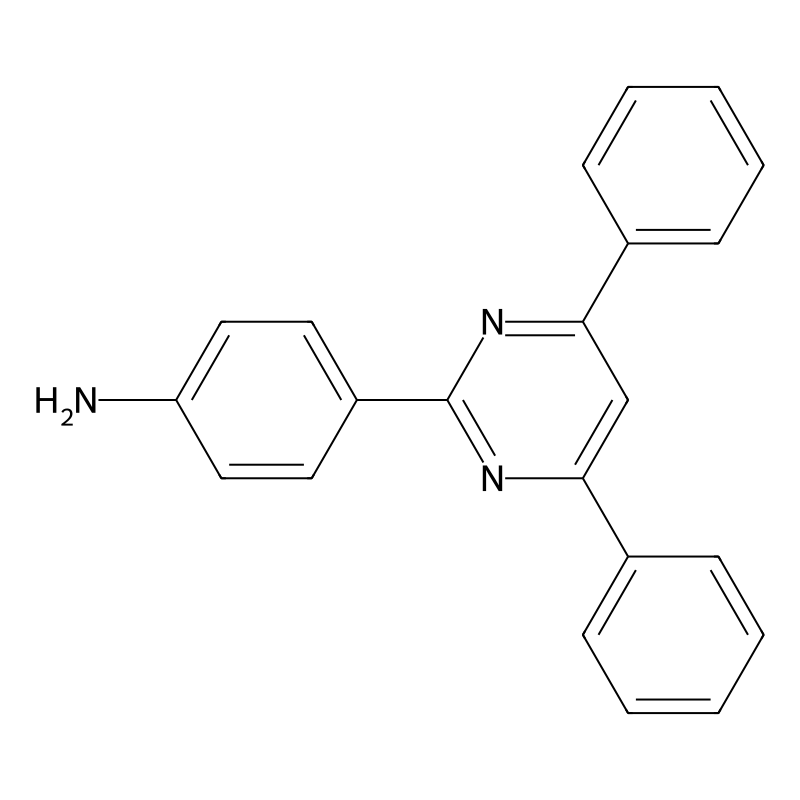

4-(4,6-Diphenyl-2-pyrimidinyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(4,6-Diphenyl-2-pyrimidinyl)aniline is a compound characterized by its unique structure, which includes a pyrimidine ring substituted with two phenyl groups and an aniline moiety. Its molecular formula is C22H17N3, and it has a molecular weight of approximately 323.399 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity.

The chemical behavior of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can be analyzed through various reactions typical of aniline derivatives and pyrimidine compounds. Common reactions include:

- Electrophilic Aromatic Substitution: The aniline group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

- Nucleophilic Reactions: The nitrogen atom in the aniline group can act as a nucleophile, participating in reactions with electrophiles.

- Condensation Reactions: The compound can also engage in condensation reactions with aldehydes or ketones, forming imines or related structures.

These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives for further study.

Research indicates that compounds similar to 4-(4,6-Diphenyl-2-pyrimidinyl)aniline exhibit significant biological activities, particularly anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process . The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the pyrimidine ring can enhance anti-inflammatory potency .

Several synthetic routes have been developed for preparing 4-(4,6-Diphenyl-2-pyrimidinyl)aniline:

- Multi-component Reactions: Utilizing a one-pot synthesis approach involving pyrimidine precursors and anilines under catalytic conditions.

- Coupling Reactions: Techniques such as Suzuki or Buchwald-Hartwig coupling can be employed to form the desired biphenyl or diphenyl structures.

- Functional Group Transformations: Starting from simpler aniline derivatives and modifying them through functional group transformations to introduce the pyrimidine moiety.

These methods allow for efficient synthesis while providing opportunities to create various derivatives with potentially enhanced properties.

4-(4,6-Diphenyl-2-pyrimidinyl)aniline has potential applications in several fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it may serve as a lead compound for developing new anti-inflammatory drugs.

- Material Science: The compound's unique structure could be explored for applications in organic electronics or as a dye due to its chromophoric characteristics.

- Biochemistry: It may also be useful in biochemical assays where pyrimidine derivatives are employed as probes or inhibitors.

Studies on the interactions of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline with biological targets are essential for understanding its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- In Vitro Assays: Testing its effects on cell lines to assess cytotoxicity and anti-inflammatory effects.

- Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

These studies provide insight into its potential therapeutic applications and guide further development.

Several compounds share structural similarities with 4-(4,6-Diphenyl-2-pyrimidinyl)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminophenylpyrimidine | Contains an amino group on phenyl | Known for enhanced solubility and bioavailability |

| 4-(2-Pyridinyl)aniline | Pyridine instead of pyrimidine | Exhibits different pharmacological profiles |

| 2,6-Diphenylpyrimidine | Lacks an aniline moiety | Focused more on antitumor activity |

| N,N-Diphenyl-4-(pyridin-2-yl)aniline | Pyridine substitution | Shows distinct electronic properties affecting reactivity |

The uniqueness of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline lies in its dual functionality as both a pyrimidine and an aniline derivative, potentially offering diverse biological activities not found in other similar compounds. Its specific arrangement of phenyl groups enhances its stability and may influence its interaction with biological targets.